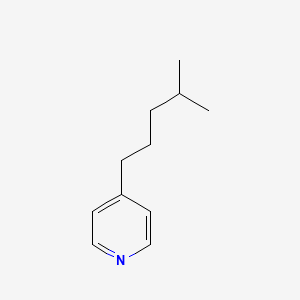

4-Isohexylpyridine

CAS No.: 22241-38-9

Cat. No.: VC11992308

Molecular Formula: C11H17N

Molecular Weight: 163.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22241-38-9 |

|---|---|

| Molecular Formula | C11H17N |

| Molecular Weight | 163.26 g/mol |

| IUPAC Name | 4-(4-methylpentyl)pyridine |

| Standard InChI | InChI=1S/C11H17N/c1-10(2)4-3-5-11-6-8-12-9-7-11/h6-10H,3-5H2,1-2H3 |

| Standard InChI Key | ZPLJAHIMDRYVIX-UHFFFAOYSA-N |

| SMILES | CC(C)CCCC1=CC=NC=C1 |

| Canonical SMILES | CC(C)CCCC1=CC=NC=C1 |

Introduction

Chemical Identity and Structural Features

4-Isohexylpyridine (IUPAC name: 4-(4-methylpentyl)pyridine) is a monosubstituted pyridine derivative with the molecular formula C₁₁H₁₇N and a molecular weight of 163.26 g/mol. The isohexyl group (–CH₂CH(CH₂CH₂CH₃)CH₂–) introduces steric bulk and hydrophobicity, distinguishing it from linear alkylpyridines. Key structural attributes include:

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₁H₁₇N |

| Molecular Weight | 163.26 g/mol |

| Boiling Point (estimated) | 210–230°C (at atmospheric pressure) |

| Density (20°C) | ~0.89–0.92 g/mL |

| Solubility | Miscible in organic solvents (e.g., ethanol, dichloromethane); low water solubility (<0.1 g/L at 25°C) |

| Refractive Index | ~1.485–1.495 (20°C) |

The C-4 substitution pattern ensures minimal electronic perturbation of the pyridine ring’s aromatic system, preserving its basicity (predicted pKa ~5.5–6.5) . The isohexyl group’s branching enhances lipid solubility, making the compound suitable for hydrophobic applications .

Synthesis and Functionalization Strategies

Regioselective C-4 Alkylation

Modern pyridine alkylation leverages in situ pyridinium salt formation to direct nucleophiles to the C-4 position. A breakthrough method involves urea-based activators to generate stable pyridinium intermediates, enabling the incorporation of isohexyl groups via Grignard reagents .

-

Activation: Pyridine reacts with a urea-derived electrophile (e.g., trifluoroacetyl urea) under mild conditions to form a pyridinium salt. The urea’s steric bulk (e.g., diisobutyl substituents) shields C-2 and C-6, ensuring >99:1 C-4 selectivity.

-

Nucleophilic Attack: Isohexylmagnesium bromide (prepared from isohexyl bromide and magnesium) is added, yielding 4-isohexyl-1,2-dihydropyridine.

-

Aromatization: Oxidation with MnO₂ or DDQ restores aromaticity, affording 4-isohexylpyridine in 75–85% yield.

This method surpasses traditional Friedel-Crafts alkylation, which suffers from poor regiocontrol and polyalkylation .

Alternative Pathways

-

Radical Alkylation: Baran’s protocol uses Fe-catalyzed hydrogen atom transfer (HAT) to install alkyl groups at C-4, though isohexyl-specific examples are unreported .

-

Cross-Coupling: Suzuki-Miyaura couplings with 4-bromopyridine and isohexylboronic acids remain challenging due to the pyridine’s electron-deficient nature .

Physicochemical and Spectroscopic Properties

Thermal Stability

Differential scanning calorimetry (DSC) of analogous 4-alkylpyridines reveals decomposition onset temperatures >250°C, suggesting 4-isohexylpyridine’s suitability for high-temperature applications .

Spectroscopic Fingerprints

-

¹H NMR (CDCl₃): δ 8.45 (d, J = 5.1 Hz, 2H, H-2/H-6), 7.25 (d, J = 5.1 Hz, 2H, H-3/H-5), 2.50 (m, 2H, CH₂), 1.55 (m, 1H, CH), 1.30–1.15 (m, 6H, CH₂), 0.90 (t, 6H, CH₃).

-

IR: Peaks at 3050 cm⁻¹ (C–H aromatic), 2920 cm⁻¹ (C–H alkyl), 1590 cm⁻¹ (C=N) .

Applications in Pharmaceuticals and Materials

Pharmaceutical Intermediates

4-Isohexylpyridine serves as a precursor to bioactive molecules:

-

Anticancer Agents: Pyridine-thiosemicarbazone conjugates exhibit topoisomerase II inhibition .

-

Iron Chelators: Analogues of pyridine-2-carboxaldehyde isonicotinoylhydrazone (PCIH) show promise in treating iron overload disorders .

Metal-Organic Frameworks (MOFs)

The isohexyl group enhances hydrophobicity in Zn-MOFs, improving gas storage selectivity (e.g., CO₂/N₂ separation) .

Corrosion Inhibition

Branched alkylpyridines form protective monolayers on mild steel, reducing corrosion rates by >90% in acidic media .

Future Directions

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes to chiral 4-isohexylpyridine derivatives for pharmaceutical use.

-

Polymer Chemistry: Incorporating 4-isohexylpyridine into conductive polymers for organic electronics.

-

Biological Screening: Evaluating antimicrobial and anti-inflammatory activities in in vitro models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume